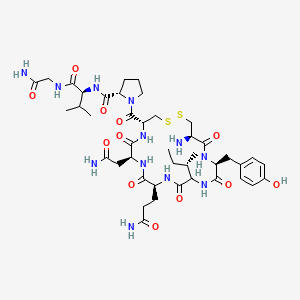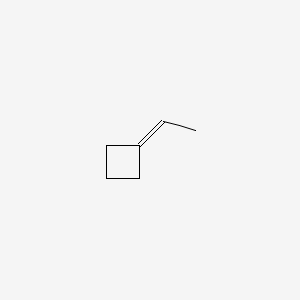
Ethylidenecyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylidenecyclobutane is an organic compound with the molecular formula C₆H₁₀. It is a cyclobutane derivative where an ethylidene group is attached to the cyclobutane ring. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various chemical research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylidenecyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl chloride with a strong base, such as sodium amide, to form the desired product. Another method includes the use of Grignard reagents, where cyclobutanone reacts with ethylmagnesium bromide followed by dehydration to yield this compound .
Industrial Production Methods: The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Ethylidenecyclobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclobutane derivatives.
Substitution: It can undergo substitution reactions where the ethylidene group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone, while reduction can produce ethylcyclobutane .
Wissenschaftliche Forschungsanwendungen
Ethylidenecyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound to study reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of ethylidenecyclobutane involves its reactivity due to the strained cyclobutane ring and the presence of the ethylidene group. The compound can undergo ring-opening reactions, which are facilitated by the release of ring strain. These reactions often involve the formation of diradicals or carbocations, leading to various products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Cyclobutane: A simpler analog without the ethylidene group.
Methylidenecyclobutane: Similar structure but with a methylidene group instead of ethylidene.
Cyclopentene: Another cyclic compound with different ring size and properties
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethylidene group provides additional sites for chemical reactions, making it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
1528-21-8 |
|---|---|
Molekularformel |
C6H10 |
Molekulargewicht |
82.14 g/mol |
IUPAC-Name |
ethylidenecyclobutane |
InChI |
InChI=1S/C6H10/c1-2-6-4-3-5-6/h2H,3-5H2,1H3 |
InChI-Schlüssel |
FYHISAJRLZLAQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
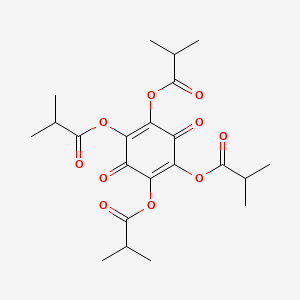
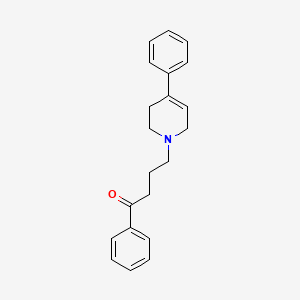
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
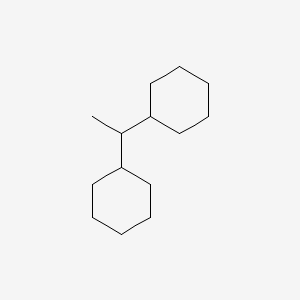
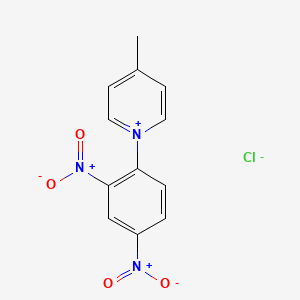




![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
